molecular formula C8H5Cl2FO2 B1584176 Methyl 2,4-dichloro-5-fluorobenzoate CAS No. 128800-56-6

Methyl 2,4-dichloro-5-fluorobenzoate

Cat. No. B1584176
M. Wt: 223.02 g/mol
InChI Key: DOGWJTCXQCCQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dichloro-5-fluorobenzoate is a chemical compound with the molecular formula C8H5Cl2FO2 . It has an average mass of 223.029 Da and a monoisotopic mass of 221.965057 Da .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dichloro-5-fluorobenzoate consists of a benzoate core substituted with methyl, fluorine, and chlorine atoms . The exact positions of these substituents can be determined by the numbering in the name: the methyl ester group is attached to the carboxylate function (position 1), the fluorine atom is at position 5, and the chlorine atoms are at positions 2 and 4 .


Physical And Chemical Properties Analysis

Methyl 2,4-dichloro-5-fluorobenzoate has a molecular weight of 223.03 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Biological Compounds

Methyl 2,4-dichloro-5-fluorobenzoate is used in the synthesis of new biologically active molecules. A study by Holla, Bhat, and Shetty (2003) demonstrated its use in synthesizing new fluorine-containing thiadiazolotriazinones, which showed promising antibacterial activities at certain concentrations (Holla, Bhat, & Shetty, 2003).

Chemical Synthesis and Safety

Guo, Yu, and Yu (2018) reported a continuous-flow process for the preparation of 2,4-dichloro-5-fluorobenzoic acid, utilizing 2,4-dichloro-5-fluoroacetophenone as a starting material. This process offers advantages in safety, environmental impact, and efficiency, highlighting the compound's importance in chemical synthesis (Guo, Yu, & Yu, 2018).

Crystal Structure Analysis

The crystal structure of a derivative of methyl 2,4-dichloro-5-fluorobenzoate was explored by Wang et al. (2012), offering insights into its chemical properties and potential applications in further research (Wang, Lu, Zheng, & Zheng, 2012).

Insecticidal Activities

Research by Shi et al. (2000) on the synthesis of 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, involving 2,4-dichloro-5-fluorobenzoic acid, revealed its potential in developing insecticidal compounds, particularly against armyworms (Shi, Qian, Song, Zhang, & Li, 2000).

Antimicrobial Studies

A series of oxadiazoles containing 2,4-dichloro-5-fluorophenyl were synthesized and demonstrated very good antimicrobial activity in a study by Karthikeyan et al. (2008). This underlines the compound's role in the development of new antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).

Pharmaceutical Intermediates Production

Research by Guo, Yu, and Su (2020) focused on the synthesis of pharmaceutical intermediates using 2,4-dichloro-5-fluorobenzoic acid, showcasing its importance in the pharmaceutical industry, particularly in the manufacturing of specific pharmaceutical compounds (Guo, Yu, & Su, 2020).

Antitumor Activity

Li et al. (2013) synthesized a dibutyltin complex of 2,4-dichloro-5- fluorobenzoic acid and found it exhibited higher in vitro anti-tumor activity against human tumor cell lines than cis-platin, a clinically used drug (Li, Wang, Zhang, Xin, & Tian, 2013).

properties

IUPAC Name

methyl 2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWJTCXQCCQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350823
Record name Methyl 2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-5-fluorobenzoate

CAS RN

128800-56-6
Record name Methyl 2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,4-dichloro-5-fluorobenzoate

Citations

For This Compound
1
Citations
S Gu, ME Jung, JY Yoon, SE Yoon… - Bulletin of the …, 2018 - Wiley Online Library
This work describes the process by which a metabolically unstable TRT‐0002 compound exhibiting Tumor necrosis factor‐related apoptosis‐inducing ligand (TRAIL)‐sensitizing activity …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.